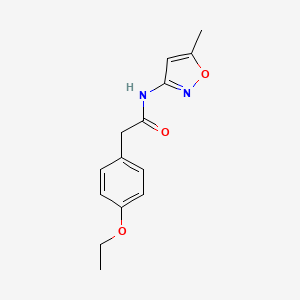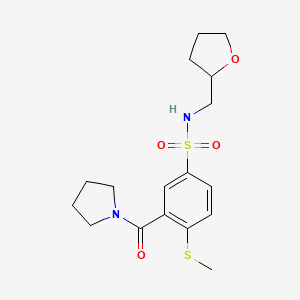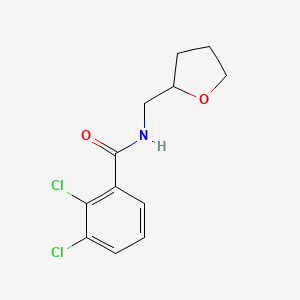![molecular formula C12H23N3 B4668841 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanenitrile CAS No. 66536-36-5](/img/structure/B4668841.png)
3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanenitrile
Vue d'ensemble
Description
3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanenitrile, commonly known as TAP, is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. TAP is a tertiary amine that belongs to the class of hindered amine light stabilizers (HALS) and is widely used in the polymer industry as an antioxidant, stabilizer, and light absorber.
Applications De Recherche Scientifique
TAP has gained significant attention in the field of scientific research due to its potential applications in various fields. TAP has been extensively studied for its role as a 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanenitrile in the polymer industry, where it is used to protect polymers from degradation caused by UV light, heat, and oxygen. TAP has also been studied for its potential applications in the field of medicine, where it has shown promising results as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
TAP acts as a 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]propanenitrile by absorbing UV light and converting it into heat, thereby preventing the formation of free radicals that can cause degradation of polymers. TAP also acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. TAP has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
TAP has been shown to have a wide range of biochemical and physiological effects. TAP has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. TAP has also been shown to improve mitochondrial function and reduce the production of reactive oxygen species. TAP has been shown to have a protective effect on the liver, heart, and brain, and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
TAP has several advantages for use in lab experiments. TAP is stable and easy to handle, making it ideal for use in large-scale experiments. TAP is also relatively inexpensive, making it a cost-effective option for researchers. However, TAP has some limitations. TAP has low solubility in water, which can make it difficult to work with in aqueous solutions. TAP also has a relatively short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on TAP. One area of research is the development of new synthetic methods for TAP that are more efficient and environmentally friendly. Another area of research is the investigation of TAP's potential applications in the field of medicine, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of TAP, particularly with regard to its role as an antioxidant and anti-inflammatory agent.
In conclusion, TAP is a versatile compound that has potential applications in various fields, including the polymer industry and medicine. TAP has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of TAP and its potential applications in the field of medicine.
Propriétés
IUPAC Name |
3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3/c1-11(2)8-10(14-7-5-6-13)9-12(3,4)15-11/h10,14-15H,5,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWMCKVAMCDZSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCCC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366104 | |
| Record name | ST4041818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66536-36-5 | |
| Record name | ST4041818 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 2-({3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4668767.png)
![2-cyano-N-(4-methylphenyl)-3-[5-(4-morpholinyl)-2-furyl]acrylamide](/img/structure/B4668771.png)
![N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4668777.png)
![4-[hydroxy(diphenyl)methyl]-N-(3-nitrophenyl)-1-piperidinecarbothioamide](/img/structure/B4668782.png)


![N-benzyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4668799.png)
![N-allyl-2-{[N-(2-ethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4668801.png)
![dimethyl 2-{[N-(3,4-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4668806.png)

![N-(2,6-dimethylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B4668835.png)
![methyl 2-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoate](/img/structure/B4668837.png)
![N-[3-(butyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B4668846.png)
![N-isobutyl-1-methyl-4-({4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4668857.png)